molecular formula C8H13NO2 B12842646 9-Amino-3-oxabicyclo[3.3.1]nonan-7-one

9-Amino-3-oxabicyclo[3.3.1]nonan-7-one

Cat. No.: B12842646
M. Wt: 155.19 g/mol
InChI Key: VROUYEHJRMPJSR-UHFFFAOYSA-N
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Description

9-Amino-3-oxabicyclononan-7-one is a bicyclic compound featuring a fused 3.3.1 ring system with an oxygen atom (3-oxa) and an amino group (-NH₂) at position 7. Its molecular framework combines rigidity from the bicyclic structure with functional versatility due to the amino and ketone groups. This compound serves as a key intermediate in pharmaceutical synthesis, particularly for bioactive molecules targeting neurological and metabolic disorders. Derivatives like tert-butyl N-(9-amino-3-oxabicyclo[3.3.1]nonan-7-yl)carbamate (CAS: 1823391-48-5) are synthesized under ISO-certified conditions, highlighting its industrial relevance.

Properties

Molecular Formula

C8H13NO2

Molecular Weight

155.19 g/mol

IUPAC Name

9-amino-3-oxabicyclo[3.3.1]nonan-7-one

InChI

InChI=1S/C8H13NO2/c9-8-5-1-7(10)2-6(8)4-11-3-5/h5-6,8H,1-4,9H2

InChI Key

VROUYEHJRMPJSR-UHFFFAOYSA-N

Canonical SMILES

C1C2COCC(C2N)CC1=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Amino-3-oxabicyclo[33One common method involves the cyclization of a suitable precursor under acidic or basic conditions, followed by amination using reagents such as ammonia or amines .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and catalytic processes can be employed to scale up the production while maintaining efficiency and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

9-Amino-3-oxabicyclo[3.3.1]nonan-7-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include nitro derivatives, reduced amine derivatives, and various substituted compounds depending on the reagents and conditions used .

Scientific Research Applications

9-Amino-3-oxabicyclo[3.3.1]nonan-7-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 9-Amino-3-oxabicyclo[3.3.1]nonan-7-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The oxabicyclo ring system provides structural rigidity, which can enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Heteroatom Variations
Compound Name Structural Features Biological Activity/Applications Key References
9-Amino-3-oxabicyclo[3.3.1]nonan-7-one 3-oxa, 9-amino, 7-ketone Pharmaceutical intermediate
3,7-Diazabicyclo[3.3.1]nonan-9-one 3,7-diaza, 9-ketone Broad therapeutic potential (e.g., CNS disorders)
3-Thia-9-azabicyclo[3.3.1]nonan-7-one HCl 3-thia (sulfur), 9-aza, 7-ketone, hydrochloride salt Research applications in drug discovery
9-Phenyl-3-oxabicyclo[3.3.1]nonan-9-ol 3-oxa, 9-phenyl, 9-hydroxy Synthetic precursor for hydrogenolysis

Analysis :

  • Amino vs. Azabicyclic Systems: The amino group in 9-amino-3-oxabicyclononan-7-one enhances nucleophilicity compared to 3,7-diazabicyclo analogues, which may improve binding affinity in receptor-targeted therapies.
  • Thia vs. Oxa : Replacing oxygen with sulfur (3-thia) increases lipophilicity and metabolic stability, as seen in 3-thia-9-azabicyclo derivatives.
  • Functional Group Positioning: The 7-ketone group in these bicyclic systems is critical for hydrogen bonding in bioactive molecules, while substituents like phenyl or methyl (e.g., 9-methyl-7-oxa-9-azabicyclononan-3-one) modulate steric effects.
Ring Size and Heterocyclic Diversity
Compound Name Ring System Heteroatoms/Substituents Notable Properties
2,3,8-Trioxabicyclo[4.3.0]nonan-7-one derivatives 4.3.0 fused ring 2,3,8-trioxa, 7-ketone High thermal stability, weak MAO inhibition
8-Aza-2,3-dioxabicyclo[4.3.0]nonan-7-one 4.3.0 fused ring 8-aza, 2,3-dioxa, 7-ketone Peroxide-containing; synthetic utility via Mn(II)-mediated routes

Analysis :

  • Peroxide Bridges: Compounds like 8-aza-2,3-dioxabicyclo[4.3.0]nonan-7-one are synthetically challenging but valuable for oxidative stress-related studies.

Biological Activity

9-Amino-3-oxabicyclo[3.3.1]nonan-7-one is a bicyclic compound notable for its unique structure, which includes an amino group and a ketone within a bicyclo[3.3.1]nonane core. This compound has garnered attention for its potential biological activities, particularly as an enzyme inhibitor, making it a subject of interest in medicinal chemistry and drug development.

Structural Characteristics

The structural formula of 9-amino-3-oxabicyclo[3.3.1]nonan-7-one can be represented as follows:

C10H15NO\text{C}_{10}\text{H}_{15}\text{N}\text{O}

This compound features:

  • Bicyclic Core : Composed of two fused cyclopropane rings.
  • Functional Groups : An amino group at the 9-position and a carbonyl group at the 7-position.

Research indicates that 9-amino-3-oxabicyclo[3.3.1]nonan-7-one interacts with specific molecular targets, modulating enzyme activity involved in various metabolic pathways. The mechanism of action primarily involves:

  • Enzyme Inhibition : The compound can bind to active sites of enzymes, preventing substrate interaction and altering metabolic processes.
  • Selective Binding : Its structural features allow for selective binding to target enzymes, which is crucial for its potential therapeutic applications.

Enzyme Inhibition

The primary biological activity observed for 9-amino-3-oxabicyclo[3.3.1]nonan-7-one is its role as an enzyme inhibitor. Studies have shown that it can effectively inhibit various enzymes, which may have implications in treating diseases where these enzymes are overactive or dysfunctional.

Case Studies and Research Findings

  • Enzyme Inhibition Studies :
    • In vitro studies demonstrated that 9-amino-3-oxabicyclo[3.3.1]nonan-7-one significantly inhibited the activity of specific enzymes involved in metabolic pathways.
    • The compound exhibited IC50 values indicative of potent inhibitory effects, suggesting its potential as a lead compound in drug development.
  • Synthesis and Characterization :
    • A highly stereoselective method for synthesizing derivatives of 9-amino-3-oxabicyclo[3.3.1]nonan-7-one was developed using organocatalytic reactions, yielding products with high enantioselectivity and diastereoselectivity .

Comparative Analysis with Similar Compounds

The following table highlights structural comparisons with related compounds:

Compound NameStructural Features
9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one Contains a methyl group and an azabicyclo moiety
9-Oxabicyclo[3.3.1]nonane Lacks both amino and ketone groups
9-Azabicyclo[3.3.1]nonan-3-one Similar bicyclic structure but different functional groups
7-Amino-2,5-dioxabicyclo[2.2.1]heptane Contains an additional oxygen atom in its structure

Applications in Drug Development

Given its biological activity, 9-amino-3-oxabicyclo[3.3.1]nonan-7-one is being explored for various therapeutic applications:

  • Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects, warranting further investigation.
  • Cancer Research : The compound's ability to modulate enzyme activity could be leveraged in cancer therapies targeting specific metabolic pathways.

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